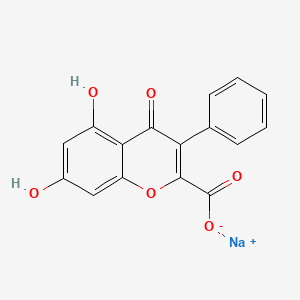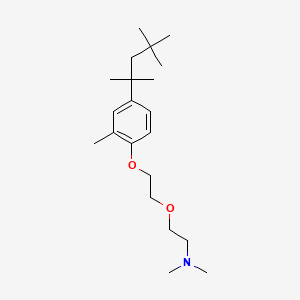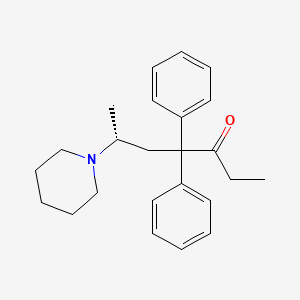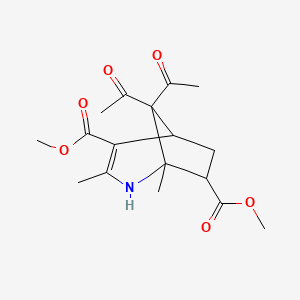
Propanoic acid, 3-(heptylthio)-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(heptylthio)-, ammonium salt is a chemical compound with the molecular formula C10H23NO2S It is an ammonium salt derivative of propanoic acid, where a heptylthio group is attached to the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(heptylthio)-, ammonium salt typically involves the reaction of propanoic acid with heptylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction. The resulting product is then treated with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product. The use of automated systems can help in maintaining the reaction conditions and monitoring the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(heptylthio)-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The heptylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Propanoic acid, 3-(heptylthio)-, ammonium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(heptylthio)-, ammonium salt involves its interaction with specific molecular targets. The heptylthio group can interact with cellular membranes, potentially disrupting their function. Additionally, the compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Propionic acid: A simple carboxylic acid with antimicrobial properties.
Ammonium propionate: The ammonium salt of propionic acid, used as a preservative.
Uniqueness
Propanoic acid, 3-(heptylthio)-, ammonium salt is unique due to the presence of both the heptylthio group and the ammonium salt. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
126740-31-6 |
|---|---|
Molecular Formula |
C10H23NO2S |
Molecular Weight |
221.36 g/mol |
IUPAC Name |
azanium;3-heptylsulfanylpropanoate |
InChI |
InChI=1S/C10H20O2S.H3N/c1-2-3-4-5-6-8-13-9-7-10(11)12;/h2-9H2,1H3,(H,11,12);1H3 |
InChI Key |
HNEMSGLSPXDBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)









